
N,N'-bis(3-methoxyphenyl)biphenyl-2,2'-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(3-methoxyphenyl)biphenyl-2,2’-dicarboxamide is an organic compound with the molecular formula C28H24N2O4 It is characterized by the presence of two methoxyphenyl groups attached to a biphenyl core, with dicarboxamide functionalities at the 2,2’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methoxyphenyl)biphenyl-2,2’-dicarboxamide typically involves the Ullmann coupling reaction. This reaction is catalyzed by copper(I) iodide (CuI) in the presence of cesium carbonate (Cs2CO3) and tetrabutylammonium bromide (TBAB). The reaction is carried out at 120°C under palladium-free conditions . The starting materials for this synthesis are 2-bromobenzamides, which undergo coupling to form the desired biaryldiamide product.
Industrial Production Methods
While specific industrial production methods for N,N’-bis(3-methoxyphenyl)biphenyl-2,2’-dicarboxamide are not well-documented, the Ullmann coupling reaction provides a scalable and efficient route for its synthesis. The use of copper catalysts and mild reaction conditions makes this method suitable for large-scale production.
化学反応の分析
Types of Reactions
N,N’-bis(3-methoxyphenyl)biphenyl-2,2’-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
N,N’-bis(3-methoxyphenyl)biphenyl-2,2’-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N,N’-bis(3-methoxyphenyl)biphenyl-2,2’-dicarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N,N’-bis(2-methoxyphenyl)biphenyl-2,2’-dicarboxamide: Similar structure with methoxy groups at the 2-position.
N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: Contains a naphthalene core instead of a biphenyl core.
N,N’-bis(pyridine-4-ylmethyl)naphthalene-2,6-dicarboxamide: Features pyridine groups and a naphthalene core.
Uniqueness
N,N’-bis(3-methoxyphenyl)biphenyl-2,2’-dicarboxamide is unique due to its specific substitution pattern and the presence of methoxy groups at the 3-position. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
特性
分子式 |
C28H24N2O4 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-2-[2-[(3-methoxyphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H24N2O4/c1-33-21-11-7-9-19(17-21)29-27(31)25-15-5-3-13-23(25)24-14-4-6-16-26(24)28(32)30-20-10-8-12-22(18-20)34-2/h3-18H,1-2H3,(H,29,31)(H,30,32) |
InChIキー |
IMKCZXGARCIAMB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960398.png)
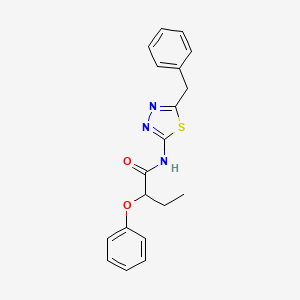

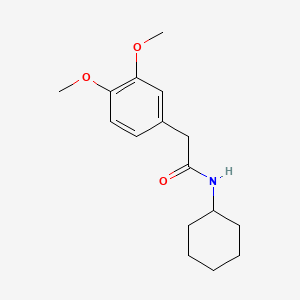

![1-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960414.png)
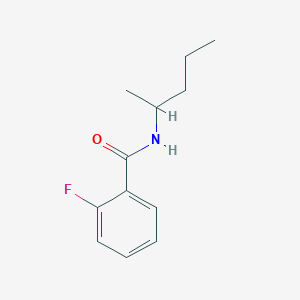
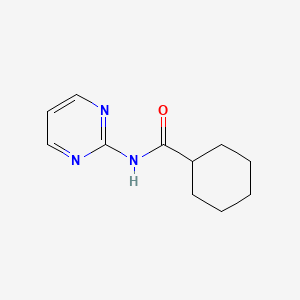
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14960439.png)


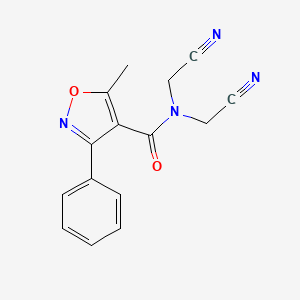

![4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide](/img/structure/B14960491.png)
